Methyl 5-hydroxyisoquinoline-1-carboxylate
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Overview
Description
Methyl 5-hydroxyisoquinoline-1-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxyisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions followed by cyclization . For example, ortho-iodobenzaldehyde can be coupled with terminal acetylenes in the presence of a palladium catalyst, followed by cyclization to form the isoquinoline core .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxyisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
Methyl 5-hydroxyisoquinoline-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-hydroxyisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects . For example, some isoquinoline derivatives exhibit analgesic activity by interacting with opioid receptors .
Comparison with Similar Compounds
Similar Compounds
Indole: Indole is another nitrogen-containing heterocyclic compound with significant biological activity.
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different chemical and biological properties.
Uniqueness
Methyl 5-hydroxyisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 5-hydroxyisoquinoline-1-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-8-3-2-4-9(13)7(8)5-6-12-10/h2-6,13H,1H3 |
InChI Key |
VKBXPPCGHLPRCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=CC=C2O |
Origin of Product |
United States |
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